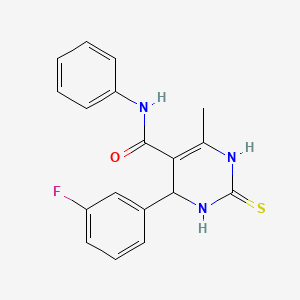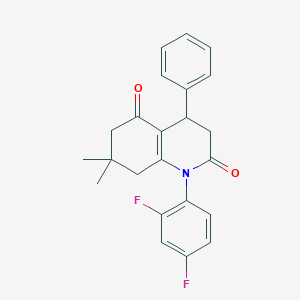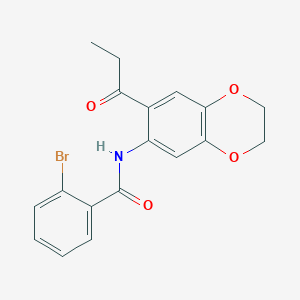![molecular formula C17H24ClN3O2S B11494074 3-[(4-chlorophenyl)sulfonyl]-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11494074.png)
3-[(4-chlorophenyl)sulfonyl]-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine typically involves multi-step organic reactionsThe final step involves the attachment of the dimethylamine group to the propyl chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and sulfonyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with sulfonyl and chlorophenyl groups. Examples include:
- N-(3-{2-amino-3-[(4-bromophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine
- N-(3-{2-amino-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine .
Uniqueness
What sets N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specialized applications in drug development and materials science .
Properties
Molecular Formula |
C17H24ClN3O2S |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[3-(dimethylamino)propyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C17H24ClN3O2S/c1-12-13(2)21(11-5-10-20(3)4)17(19)16(12)24(22,23)15-8-6-14(18)7-9-15/h6-9H,5,10-11,19H2,1-4H3 |
InChI Key |
YTCQISNBNWJYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11494012.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B11494017.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B11494025.png)

![3-fluoro-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11494035.png)
![Methyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11494036.png)
![3-{[(Adamantan-1-YL)methyl]carbamoyl}-3-[(3,5-dimethylphenyl)methyl]propanoic acid](/img/structure/B11494037.png)


![2'-amino-1-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494050.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11494053.png)
![8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11494056.png)

